![molecular formula C18H11NS2 B14136292 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole](/img/structure/B14136292.png)
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its fused ring system, which includes benzene, thiophene, and pyrrole rings. The presence of these rings contributes to its stability and reactivity, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the fusion of π-sufficient heteroaryl moieties has been an effective strategy for achieving the desired structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial to ensure high yield and purity. The scalability of the synthesis process is essential for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different properties.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism of action of 9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole involves its interaction with specific molecular targets. The compound’s fused ring system allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The molecular pathways involved may include signal transduction and enzyme inhibition, depending on the context of its application.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[4,5]thieno[2,3-b]pyridine: Known for its electron-deficient properties and high triplet energy materials.
Thieno[3,2-b]thiophene: Used in electrochromic polymers and known for its conjugated structure.
Benzo[4,5]thieno[3,2-b]benzofuran: Exhibits high mobility and luminescent properties.
Uniqueness
9H-9-Phenyl-benzo[4,5]thieno[3,2-b]thieno[3,4-d]pyrrole stands out due to its unique combination of benzene, thiophene, and pyrrole rings, which contribute to its stability and reactivity
Propiedades
Fórmula molecular |
C18H11NS2 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
15-phenyl-8,12-dithia-15-azatetracyclo[7.6.0.02,7.010,14]pentadeca-1(9),2,4,6,10,13-hexaene |
InChI |
InChI=1S/C18H11NS2/c1-2-6-12(7-3-1)19-15-11-20-10-14(15)18-17(19)13-8-4-5-9-16(13)21-18/h1-11H |
Clave InChI |
MUZSQDOWIQDACQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CSC=C3C4=C2C5=CC=CC=C5S4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


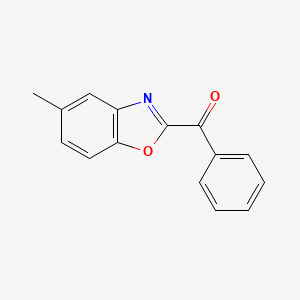


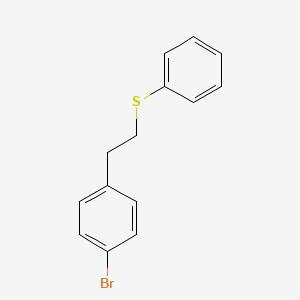
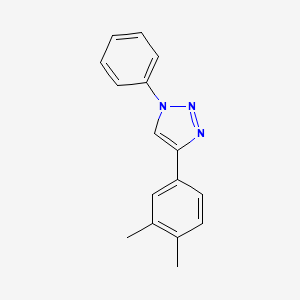
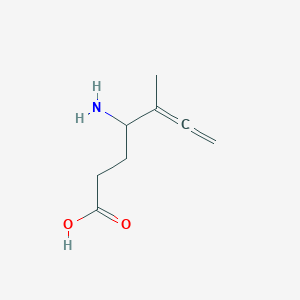
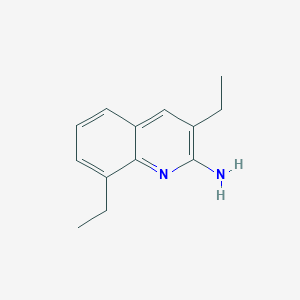
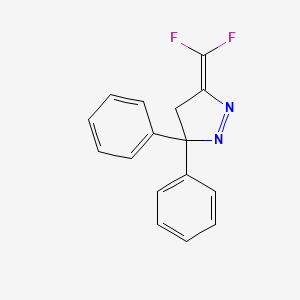
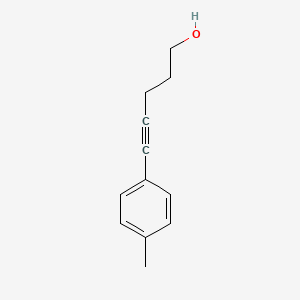
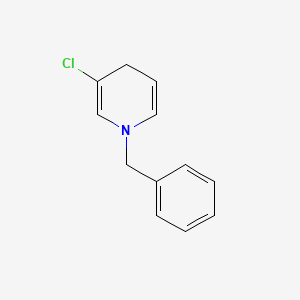

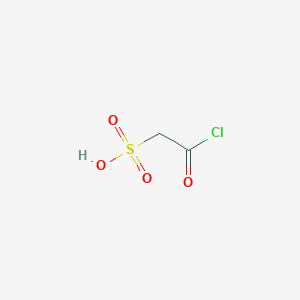
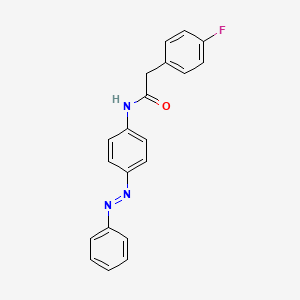
![4-[2-(2-Methylphenyl)acetamido]benzoic acid](/img/structure/B14136296.png)
